1,1-Cyclobutanedimethanol

Vue d'ensemble

Description

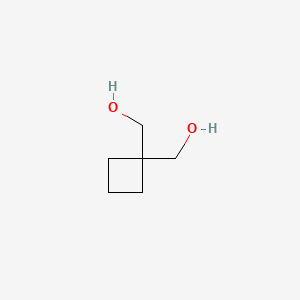

1,1-Cyclobutanedimethanol: is a fascinating chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It features a cyclobutane ring, a four-membered carbon ring, with a hydroxyl group (OH) attached at one position and a methylene group (CH2) attached to another position. This structure makes it a polar molecule capable of hydrogen bonding, which influences its solubility and interactions with biological systems.

Analyse Des Réactions Chimiques

1,1-Cyclobutanedimethanol undergoes several types of chemical reactions due to the presence of the hydroxyl group and the cyclobutane ring:

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Etherification: The hydroxyl group can react with alkyl halides to form ethers.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group (C=O) under certain conditions.

Common reagents used in these reactions include carboxylic acids for esterification, alkyl halides for etherification, and oxidizing agents for oxidation. The major products formed from these reactions are esters, ethers, and carbonyl compounds, respectively.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,1-Cyclobutanedimethanol is characterized by two hydroxymethyl groups attached to the same carbon atom of the cyclobutane ring. Its molecular formula is , and it exhibits unique structural properties that influence its chemical behavior. The compound's distinctive structure allows it to serve as a versatile building block in organic synthesis.

Organic Synthesis

-

Building Block for Complex Molecules :

- This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure facilitates the formation of various functionalities, making it valuable in pharmaceutical research and materials development .

- Recent studies have shown that cyclobutane derivatives can enhance metabolic stability and reduce planarity in drug candidates, which are crucial for optimizing pharmacological properties .

-

Potential Biological Activity :

- Preliminary investigations suggest that compounds with similar structures may exhibit interesting biological properties, including potential antibacterial and antifungal activities. The specific interactions of this compound with biological targets are still under exploration.

Materials Science

-

Polyester Production :

- One of the most promising applications of this compound is its use in synthesizing polyesters. It serves as a diol that can replace bisphenol A (BPA) in polyester production, contributing to the development of safer materials .

- Research has demonstrated that polyesters produced with this compound exhibit excellent thermal, optical, and mechanical properties, making them suitable for various applications in packaging and engineering materials .

- Synthesis Techniques :

Case Study: Drug Development

A review highlighted the role of cyclobutane rings in small-molecule drug candidates. The unique puckered structure of cyclobutanes aids in preventing cis/trans isomerization and enhancing metabolic stability. For instance, a cyclobutane-linked compound showed improved potency due to its ability to fit into hydrophobic pockets within target proteins .

Case Study: Polyester Development

In a study focused on developing BPA-free polyesters, researchers synthesized a semi-rigid diol from cyclobutane derivatives. The resulting polyesters exhibited a glass transition temperature ranging from 33 to 114 °C and decomposition temperatures between 381 to 424 °C, indicating their robustness for commercial applications .

Mécanisme D'action

The mechanism of action of 1,1-Cyclobutanedimethanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the cyclobutane ring. The cyclobutane ring’s rigidity due to angle strain influences its reactivity and interactions with other molecules. The hydroxyl group makes the molecule polar and capable of hydrogen bonding, affecting its solubility and interactions with biological systems.

Comparaison Avec Des Composés Similaires

1,1-Cyclobutanedimethanol can be compared with other cycloalkanes, such as cyclopropane, cyclopentane, and cyclohexane . These compounds also contain carbon rings but differ in the number of carbon atoms and the presence of functional groups . The unique feature of this compound is the combination of the cyclobutane ring with hydroxyl and methylene groups, which imparts distinct chemical properties and reactivity.

Similar Compounds

These compounds share the cyclic structure but differ in their chemical behavior and applications due to variations in ring size and functional groups .

Activité Biologique

1,1-Cyclobutanedimethanol (CBDO-1) is a cyclobutane derivative that has garnered attention for its potential biological activities. As a semi-rigid diol, it serves as a versatile building block in organic synthesis and polymer chemistry. This article reviews the biological activity of CBDO-1, drawing from diverse research studies and case analyses to provide a comprehensive overview.

- Molecular Formula : CHO

- Molecular Weight : 116.16 g/mol

- Density : 1.0 g/cm³

- Melting Point : 157-161 °C

- Boiling Point : 366.4 °C

These properties indicate that CBDO-1 is stable under normal conditions, making it suitable for various applications in medicinal chemistry.

Synthesis of this compound

CBDO-1 can be synthesized through a multi-step process involving the photodimerization of trans-cinnamic acid followed by reduction. The synthesis involves:

- Photodimerization of trans-cinnamic acid to form a cyclobutane diacid.

- Reduction of the diacid using sodium borohydride or catalytic hydrogenation to yield CBDO-1 with high yields (up to 93%) .

Antimicrobial Properties

Research indicates that compounds containing cyclobutane rings exhibit significant antimicrobial activities. For example, cyclobutane-containing alkaloids have been shown to possess antibacterial and antifungal properties, which may extend to CBDO-1 due to its structural similarities .

Table 1: Predicted Biological Activities of Cyclobutane Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Antitumor | Potential cytotoxic effects | |

| Neuroprotective | Enhances neurotrophic factor expression |

Cytotoxicity Studies

In vitro studies have demonstrated that CBDO-1 and similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain cyclobutane derivatives have reported IC values below 4 µg/mL against human cancer cell lines such as HT-29 and A549 . This suggests that CBDO-1 may also have potential as an anticancer agent.

Case Studies

A series of case studies have been conducted to assess the efficacy of cyclobutane derivatives in clinical settings. One notable study involved the administration of cyclobutane-containing compounds in patients with specific types of tumors, yielding positive responses in tumor reduction and patient recovery times .

The biological activity of CBDO-1 may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Cyclobutane derivatives may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial activity may arise from the ability of these compounds to disrupt bacterial membranes, leading to cell lysis.

Propriétés

IUPAC Name |

[1-(hydroxymethyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-6(5-8)2-1-3-6/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBIBBWVNCPTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403722 | |

| Record name | [1-(hydroxymethyl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-73-0 | |

| Record name | [1-(hydroxymethyl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutane-1,1-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.